REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](C(O)=O)=[C:5]([C:10]([OH:12])=[O:11])[N:4]=[C:3]1[NH:13][CH:14]([CH3:16])[CH3:15]>CN(C)C(=O)C>[CH3:1][N:2]1[CH:6]=[C:5]([C:10]([OH:12])=[O:11])[N:4]=[C:3]1[NH:13][CH:14]([CH3:16])[CH3:15]
|
Name
|
1-methyl-2-isopropylamino-4,5-dicarboxyimidazole
|
Quantity
|
910 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=NC(=C1C(=O)O)C(=O)O)NC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
is precipitated with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
The mother liquors are concentrated until precipitation
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1)C(=O)O)NC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |